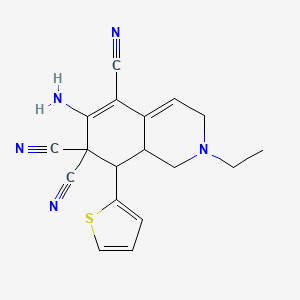methanone](/img/structure/B11555372.png)
[1,2-Bis(ethylsulfonyl)-8-methylindolizin-3-yl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE: is a synthetic organic compound belonging to the indolizine family. This compound is characterized by its unique structure, which includes a benzoyl group, two ethanesulfonyl groups, and a methyl group attached to an indolizine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indolizine core reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of Ethanesulfonyl Groups: The ethanesulfonyl groups can be added through sulfonation reactions using ethanesulfonyl chloride and a base such as pyridine.
Methylation: The final step involves the methylation of the indolizine core, which can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods: Industrial production of 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The ethanesulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted indolizine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into potential therapeutic applications includes exploring its role as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: In industrial applications, the compound can be used in the development of specialty chemicals, including dyes, pigments, and advanced materials.
Mécanisme D'action
The mechanism of action of 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and ethanesulfonyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The methyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 3-BENZOYL-1,2-BIS(METHANESULFONYL)-8-METHYLINDOLIZINE
- 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-7-METHYLINDOLIZINE
- 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-ETHYLINDOLIZINE
Uniqueness: 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE stands out due to the specific positioning of its functional groups, which can significantly impact its chemical reactivity and biological activity. The combination of benzoyl, ethanesulfonyl, and methyl groups in this particular arrangement provides unique properties that are not observed in closely related compounds.
Propriétés
Formule moléculaire |
C20H21NO5S2 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
[1,2-bis(ethylsulfonyl)-8-methylindolizin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H21NO5S2/c1-4-27(23,24)19-16-14(3)10-9-13-21(16)17(20(19)28(25,26)5-2)18(22)15-11-7-6-8-12-15/h6-13H,4-5H2,1-3H3 |
Clé InChI |
RIOQZVBRESRXHF-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CC)C(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11555297.png)
![3-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11555302.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11555308.png)
![N-(4-chlorophenyl)-3-[(3-chlorophenyl)methoxy]benzamide](/img/structure/B11555316.png)

![2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11555320.png)
![1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone](/img/structure/B11555322.png)
![4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11555335.png)
![2-(2-Methoxyphenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11555338.png)

![6-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11555361.png)

![N'-[(E)-(4-nitrothiophen-2-yl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11555365.png)
![2-iodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11555366.png)
